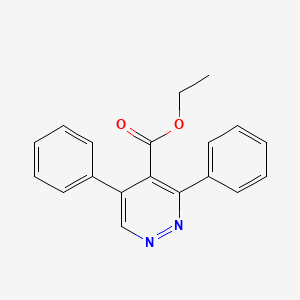

Ethyl 3,5-diphenylpyridazine-4-carboxylate

Overview

Description

Ethyl 3,5-diphenylpyridazine-4-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Mechanism of Action

Target of Action

The primary target of Ethyl 3,5-diphenylpyridazine-4-carboxylate is the α-glucosidase enzyme . This enzyme is a hydrolase located in the jejunum, which acts through the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

This compound interacts with the α-glucosidase enzyme, inhibiting its function . The compound’s interaction with the enzyme results in the delay of carbohydrate digestion, thereby suppressing postprandial hyperglycemia .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by this compound affects the carbohydrate digestion pathway . This results in the slowing down of carbohydrate digestion, leading to the stabilization of blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the α-glucosidase enzyme . This inhibition slows down carbohydrate digestion, stabilizes blood glucose levels, and consequently prevents hyperglycemia in diabetic patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-diphenylpyridazine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 3-mercapto-5,6-diphenylpyridazine-4-carboxylate with benzyl halide derivatives in the presence of potassium carbonate in dimethyl formamide at 80°C . Another method includes the use of Lawesson’s reagent in toluene at reflux temperature for 18 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halides or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like benzyl halides and potassium carbonate in dimethyl formamide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Ethyl 3,5-diphenylpyridazine-4-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new chemical reactions and methodologies.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals, contributing to the development of new materials and products.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate: This compound is similar in structure but contains a triazole ring, which may confer different biological activities.

Pyridazine derivatives with thiobenzyl moieties: These compounds have been studied for their enzyme inhibitory activities and share structural similarities with ethyl 3,5-diphenylpyridazine-4-carboxylate.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which influences its chemical reactivity and biological activity. Its ability to inhibit α-glucosidase with high potency makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Ethyl 3,5-diphenylpyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in drug discovery, supported by relevant data tables and case studies.

Overview of this compound

This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its unique substitution pattern at the 3 and 5 positions with phenyl groups enhances its chemical reactivity and biological activity.

The primary biological target for this compound is the α-glucosidase enzyme . The compound acts as an inhibitor of this enzyme, which plays a crucial role in carbohydrate digestion. By inhibiting α-glucosidase, it alters glucose absorption in the intestines, potentially offering therapeutic benefits for conditions like diabetes.

Mode of Action

- Inhibition of α-glucosidase : The compound binds to the active site of the enzyme, preventing carbohydrate breakdown into glucose. This leads to reduced postprandial blood glucose levels.

- Biochemical Pathways : The inhibition affects various metabolic pathways related to carbohydrate metabolism, which can influence insulin sensitivity and overall glycemic control.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activities against various pathogens. This makes them potential candidates for developing new antibiotics.

Anticancer Activity

Studies have shown that certain pyridazine derivatives possess anticancer properties. For instance, modifications in the structure can enhance their efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate | Triazole ring addition | Varying enzyme inhibition |

| Pyridazine derivatives with thiobenzyl moieties | Thiobenzyl substitution | Antimicrobial activity |

The specific substitution pattern on the pyridazine ring significantly influences its biological activity and reactivity compared to other derivatives.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibited α-glucosidase with an IC50 value indicating high potency. This suggests its potential use in managing diabetes by controlling blood sugar levels post-meal .

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited notable antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a comparative study involving various pyridazine derivatives, this compound showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms .

Properties

IUPAC Name |

ethyl 3,5-diphenylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-2-23-19(22)17-16(14-9-5-3-6-10-14)13-20-21-18(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOULOUOKDWTQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.